Product packaging for 5,7-Difluoro-1H-Benzimidazole 3-Oxide(Cat. No.:CAS No. 191847-81-1)

5,7-Difluoro-1H-Benzimidazole 3-Oxide

Cat. No.: B1170883
CAS No.: 191847-81-1
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Description

5,7-Difluoro-1H-Benzimidazole 3-Oxide (CAS 191847-81-1) is a fluorinated benzimidazole derivative of significant interest in advanced pharmaceutical and medicinal chemistry research. The compound features a benzimidazole core, a privileged scaffold in drug discovery known for its wide range of biological activities . The specific substitution pattern with fluorine atoms at the 5 and 7 positions, along with the N-oxide functionality, makes it a valuable precursor for developing novel therapeutic agents. Research into similar 5,6-difluoro-1H-benzo[d]imidazole derivatives has demonstrated their potential as effective binders to the GABAA receptor, showcasing potent anticonvulsant activity in preclinical models . Furthermore, Structure-Activity Relationship (SAR) studies highlight that substitutions on the benzimidazole nucleus, particularly at key positions, greatly influence the compound's interaction with biological targets such as enzymes and receptors involved in inflammation and other conditions . As such, this compound serves as a versatile building block for designing and synthesizing new molecules targeted at the central nervous system and beyond. It is supplied exclusively for research purposes in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F2N2O B1170883 5,7-Difluoro-1H-Benzimidazole 3-Oxide CAS No. 191847-81-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191847-81-1

Molecular Formula

C7H4F2N2O

Synonyms

1H-Benzimidazole,5,7-difluoro-,3-oxide(9CI)

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 5,7 Difluoro 1h Benzimidazole 3 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like 5,7-Difluoro-1H-Benzimidazole 3-Oxide. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, bonding, and spatial relationships of atoms within the molecule.

A multi-nuclear NMR approach is essential to fully characterize the electronic landscape of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at the C2, C4, and C6 positions. The C2-H proton typically appears as a singlet in the downfield region. The protons on the benzene (B151609) ring, H4 and H6, would appear as distinct multiplets due to coupling with each other and, more significantly, with the adjacent fluorine atoms (³J-HF and ⁴J-HF coupling). The N-oxide group exerts a shielding effect on the adjacent N1-H proton compared to its corresponding N-hydroxy tautomer. acs.org

¹³C NMR: The carbon spectrum provides insight into the carbon skeleton. The presence of two fluorine atoms significantly influences the chemical shifts of the carbons to which they are attached (C5 and C7), and these carbons will appear as doublets due to strong one-bond ¹J-CF coupling. Other carbons in the vicinity (C4, C6, C3a, C7a) will also exhibit smaller two- and three-bond C-F couplings. The chemical shifts are sensitive to the tautomeric form present. beilstein-journals.org

¹⁹F NMR: As fluorine is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for this molecule. The spectrum is expected to show two distinct signals for the F5 and F7 nuclei. These signals would likely appear as multiplets due to coupling with each other (F-F coupling) and with nearby protons (H4 and H6). The difluoromethyl group (CF2H) is known to act as a lipophilic hydrogen-bond donor, a property that can influence its chemical environment and spectroscopic signature. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H NMR
H2~8.0 - 8.5s
H4~7.0 - 7.5dd³J(H4-F5), ⁴J(H4-H6)
H6~6.8 - 7.3dd³J(H6-F5), ³J(H6-F7), ⁴J(H6-H4)
NH~12.0 - 13.0br s
¹³C NMR
C2~140 - 145
C4~100 - 105d²J(C4-F5)
C5~155 - 160d¹J(C5-F)
C6~98 - 103dd²J(C6-F5), ²J(C6-F7)
C7~150 - 155d¹J(C7-F)
C3a~130 - 135dd²J(C3a-F7), ³J(C3a-F5)
C7a~125 - 130d²J(C7a-F7)
¹⁹F NMR
F5Predicted relative to standardm
F7Predicted relative to standardm

Note: The predicted values are based on data from analogous benzimidazole (B57391) and fluoroaromatic compounds. Actual values may vary.

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of the ¹H and ¹³C signals, which can be complex due to overlapping signals and complex coupling patterns.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H4 and H6 signals would confirm their spatial proximity and scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the H2, H4, and H6 proton signals to their corresponding C2, C4, and C6 carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is vital for assigning quaternary carbons (those without attached protons) like C3a, C5, C7, and C7a. For instance, the H4 proton would be expected to show correlations to C5, C6, and C7a, while the H2 proton would show correlations to C3a and C7a, providing a complete picture of the molecular framework. researchgate.net

Benzimidazole N-oxides unsubstituted at the N1 position exist in a tautomeric equilibrium between the N-oxide form and the N-hydroxy form. acs.org This equilibrium is often dependent on the solvent and temperature.

Variable Temperature (VT) NMR is a powerful method to study this dynamic process. At high temperatures, if the tautomeric exchange is fast on the NMR timescale, a single set of time-averaged signals will be observed. As the temperature is lowered, the rate of exchange decreases. If the coalescence temperature is reached, the signals for the individual tautomers may be resolved, allowing for the characterization of both species and the determination of the thermodynamic parameters of the equilibrium. In some solvents, the tautomerism can be slowed considerably, allowing for unambiguous assignment. beilstein-journals.org The fluorine nuclei are particularly sensitive probes for this equilibrium, as their chemical shifts would differ significantly between the N-oxide and N-hydroxy forms, making ¹⁹F VT-NMR an especially insightful experiment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint, offering valuable information on functional groups and the strength of intermolecular forces like hydrogen bonding.

The vibrational spectrum of this compound would be rich with characteristic bands. Theoretical calculations using Density Functional Theory (DFT) are often employed to support the assignment of these experimental bands. dergipark.org.tr

N-O Stretching: The N-oxide form would exhibit a characteristic N-O stretching vibration, typically in the 1200-1300 cm⁻¹ region.

O-H/N-H Stretching: The N-hydroxy tautomer would show a broad O-H stretching band, while the N-oxide form shows an N-H stretching band, both typically appearing above 3000 cm⁻¹. The exact position and broadness of these bands are highly sensitive to hydrogen bonding.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range.

Aromatic Vibrations: C=C and C=N stretching vibrations within the fused ring system typically appear in the 1400-1650 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
N-H / O-H Stretch (H-bonded)3200 - 2500 (broad)IR, Raman
Aromatic C-H Stretch3100 - 3000IR, Raman
Amide I (C=O like)~1650IR
C=C / C=N Ring Stretch1650 - 1400IR, Raman
N-O Stretch1300 - 1200IR
C-F Stretch1300 - 1100IR

Note: Predictions are based on data from analogous benzimidazole N-oxides and fluoroaromatic compounds. acs.orgdergipark.org.tr

Hydrogen bonding plays a critical role in the solid-state structure and properties of benzimidazole derivatives. nih.gov For this compound, several types of hydrogen bonds are possible, primarily involving the N-H or O-H group as a donor and the N-oxide oxygen or the imidazole (B134444) nitrogen as an acceptor (e.g., O-H···N or N-H···O).

Vibrational spectroscopy is highly effective for detecting these interactions. The formation of a hydrogen bond typically causes the X-H (where X is O or N) stretching frequency to shift to a lower wavenumber (red shift) and the band to become significantly broader and more intense. mdpi.com In the solid state, these interactions can lead to the formation of supramolecular structures such as dimers or extended polymeric chains. acs.org For example, a strong O-H···N intermolecular bond in a related benzimidazole N-oxide derivative was observed as very broad bands in the IR spectrum. acs.org The analysis of these spectral features provides crucial information on the molecular assembly in the condensed phase.

X-ray Crystallography for Solid-State Structure and Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, this technique would provide precise information on its molecular geometry and how the molecules arrange themselves in the crystal lattice.

Single Crystal X-ray Diffraction: Bond Lengths, Angles, and Conformation

Single crystal X-ray diffraction analysis would yield a detailed picture of the molecular structure. Key parameters that would be determined include:

Bond Lengths: The distances between covalently bonded atoms. For instance, the C-F, C-N, N-O, and various C-C and C-H bond lengths would be precisely measured. The N-O bond of the 3-oxide moiety would be of particular interest.

Bond Angles: The angles formed by three connected atoms, which define the molecule's geometry. The geometry around the imidazole and benzene rings, as well as the influence of the fluorine and N-oxide groups on the ring planarity, would be elucidated.

A representative, though hypothetical, data table for key bond lengths and angles is presented below.

Interactive Data Table: Hypothetical Bond Lengths and Angles for this compound

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC5FData not available
Bond LengthC7FData not available
Bond LengthN3OData not available
Bond AngleFC5C6Data not available
Bond AngleFC7C6Data not available
Bond AngleC2N3OData not available

Crystal Packing Analysis: π-π Stacking and Non-Covalent Interactions (e.g., Halogen Bonding, C-H...F)

The arrangement of molecules in the crystal is governed by non-covalent interactions. For this compound, several types of interactions would be anticipated:

π-π Stacking: The aromatic benzimidazole rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are crucial in stabilizing the crystal structure. researchgate.netresearchgate.netrsc.org

Hydrogen Bonding: The presence of the N-H group allows for the formation of hydrogen bonds, which are strong directional interactions that significantly influence crystal packing. rsc.orgnih.gov

Halogen Bonding: The fluorine atoms could participate in halogen bonding, where the electrophilic region of the fluorine atom interacts with a nucleophilic site on an adjacent molecule.

C-H...F Interactions: Weak hydrogen bonds involving a carbon-hydrogen bond as the donor and a fluorine atom as the acceptor are also possible, further contributing to the stability of the crystal lattice. rsc.org

Polymorphism and Co-crystallization Studies

Polymorphism: This phenomenon describes the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties. Studies on polymorphism would involve crystallizing this compound under various conditions to identify if different crystalline forms can be obtained.

Co-crystallization: This involves crystallizing the target compound with another molecule (a co-former) to create a new crystalline solid with a unique structure and potentially altered properties. No specific co-crystallization studies for this compound have been reported.

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation (Beyond Basic Identification)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) experiments would be used to study its fragmentation pathways. By inducing fragmentation of the parent ion, the resulting fragment ions would provide valuable structural information, confirming the connectivity of the atoms within the molecule. The fragmentation pattern would be expected to involve characteristic losses, such as the loss of the oxygen atom from the N-oxide, or the cleavage of the imidazole ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of a molecule.

Analysis of Absorption Maxima and Molar Absorptivities

The UV-Vis absorption spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.net The positions of the absorption maxima (λmax) and their corresponding molar absorptivities (ε) provide insight into the electronic structure of the molecule. The introduction of fluorine atoms and the N-oxide group can influence the energy of these transitions.

Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound in Methanol

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Data not availableData not availableπ-π
Data not availableData not availableπ-π

Many benzimidazole derivatives are known to be fluorescent, emitting light after being electronically excited. rsc.orgresearchgate.netresearchgate.net The fluorescence spectrum would reveal the emission wavelength and quantum yield, which are important parameters for potential applications in materials science and bio-imaging. The presence of the N-oxide and fluorine substituents would likely modulate the fluorescence properties compared to the parent benzimidazole.

Solvatochromic Effects and Quantum Yields

The study of solvatochromic effects and the determination of fluorescence quantum yields are fundamental to understanding the photophysical behavior of a molecule and its potential applications in areas such as chemical sensing, molecular probes, and optoelectronics. Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or fluorescence emission spectra as a function of the solvent polarity. This phenomenon provides valuable insights into the electronic distribution in the ground and excited states of the molecule. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

As of the latest literature review, specific experimental or theoretical data concerning the solvatochromic effects and quantum yields for This compound are not available in published scientific journals or databases. The photophysical characterization of this particular heterocyclic compound has not been reported.

However, to facilitate future research and provide a framework for the analysis of this compound, this section outlines the principles and the type of data that would be presented.

Solvatochromic Effects

The interaction between a solute and the surrounding solvent molecules can alter the energy levels of the solute's ground and excited states. In polar molecules, the dipole moment often changes upon electronic excitation. Solvents with different polarities will stabilize the ground and excited states to different extents, leading to a shift in the spectral bands.

Positive Solvatochromism (Bathochromic or Red Shift): This occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, resulting in a shift of the absorption and/or emission spectra to longer wavelengths (lower energy).

Negative Solvatochromism (Hypsochromic or Blue Shift): This is observed when the ground state is more polar than the excited state. In this case, polar solvents will preferentially stabilize the ground state, leading to a larger energy gap between the ground and excited states and a shift of the spectra to shorter wavelengths (higher energy).

To characterize the solvatochromic behavior of This compound , one would typically record its UV-Vis absorption and fluorescence emission spectra in a range of solvents with varying polarities, from non-polar (e.g., cyclohexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile) and polar protic (e.g., ethanol (B145695), methanol, water).

The expected data would be presented in a table similar to the hypothetical one below:

Hypothetical Solvatochromic Data for this compound

Solvent Dielectric Constant (ε) Refractive Index (n) λabs (nm) λem (nm) Stokes Shift (cm-1)
Cyclohexane 2.02 1.427 - - -
Toluene 2.38 1.497 - - -
Dichloromethane 8.93 1.424 - - -
Acetonitrile 37.5 1.344 - - -
Ethanol 24.5 1.361 - - -
Methanol 32.7 1.329 - - -
Water 80.1 1.333 - - -

Note: The table is for illustrative purposes only. No experimental data is currently available.

Analysis of such data would involve plotting the Stokes shift against a solvent polarity function, such as the Lippert-Mataga plot, to quantitatively assess the change in dipole moment upon excitation.

Quantum Yields

The fluorescence quantum yield is a critical parameter for any potential application involving light emission. It is typically determined by a comparative method, using a well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral range.

The quantum yield (Φf) would be calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

Φf,std is the fluorescence quantum yield of the standard.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The selection of an appropriate quantum yield standard is crucial for accuracy. For a compound expected to emit in the UV or blue region of the spectrum, common standards include quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (Φf = 0.54) or anthracene (B1667546) in ethanol (Φf = 0.27).

The experimental determination of the quantum yield of This compound would require careful measurements of its absorption and emission spectra, as well as those of a chosen standard, under identical experimental conditions. The results would ideally be presented in a table format.

Hypothetical Quantum Yield Data for this compound

Solvent Excitation λ (nm) Absorbance at Excitation λ Integrated Emission Intensity Quantum Yield (Φf) Standard Used
Dichloromethane - - - - -
Acetonitrile - - - - -
Ethanol - - - - -

Note: The table is for illustrative purposes only. No experimental data is currently available.

Computational and Theoretical Investigations of 5,7 Difluoro 1h Benzimidazole 3 Oxide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing insights into electronic structure and energetics. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying benzimidazole (B57391) derivatives. asianpubs.orgbiointerfaceresearch.com These calculations are crucial for understanding the molecule's stability, reactivity, and electronic characteristics.

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This is a critical first step in most computational studies. For a molecule like 5,7-Difluoro-1H-Benzimidazole 3-Oxide, calculations would be performed to determine the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would identify the most stable spatial arrangements of the atoms. While the fused ring system of benzimidazole is largely rigid, different conformations could arise from the orientation of the N-oxide group or any potential non-planarity. Theoretical calculations can map the potential energy surface to locate energy minima corresponding to stable conformers. For instance, studies on similar heterocyclic systems have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to determine optimized molecular parameters, which show excellent agreement with experimental data where available. nih.govmdpi.com

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond Length C1-C21.412 Å
C1-N321.389 Å
C10-N331.393 Å
Bond Angle C6-C1-C2108.0°
C1-C2-N33109.5°
Dihedral Angle C6-C1-C2-N33-179.49°
Data is representative based on findings for substituted 1-benzyl-2-phenyl-1H-benzimidazole derivatives. biointerfaceresearch.com

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The HOMO energy (EHOMO) indicates the ability to donate an electron, while the LUMO energy (ELUMO) represents the ability to accept an electron. nih.gov

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarized. asianpubs.orgnih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Global Reactivity Descriptors Note: This table outlines the descriptors and their calculation basis, derived from FMO analysis.

DescriptorFormulaSignificance
Ionization Potential (IP) IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ ≈ (IP + EA) / 2Tendency to attract electrons.
Chemical Hardness (η) η ≈ (IP - EA) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / ηReciprocal of hardness, indicates high reactivity.
Electrophilicity Index (ω) ω = μ² / (2η) (where μ = -χ)Measures the electrophilic power of a molecule.
These descriptors are commonly calculated in computational studies of benzimidazoles to predict their chemical behavior. nih.govnih.gov

For this compound, FMO analysis would reveal how the fluorine atoms and the N-oxide group influence the electronic distribution and reactivity compared to the parent benzimidazole.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. nih.govresearchgate.net

Red regions indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In a benzimidazole derivative, these are typically found around nitrogen atoms. mdpi.comnih.gov

Blue regions represent positive potential, are electron-deficient, and are prone to nucleophilic attack. These are often located around hydrogen atoms attached to heteroatoms. nih.gov

Green regions signify neutral potential.

For this compound, the ESP map would be crucial for identifying how the highly electronegative fluorine atoms and the polar N-oxide group affect the charge landscape of the benzimidazole core. This would provide insight into its intermolecular interaction patterns. nih.gov In addition to ESP, methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of charge distribution. nih.gov

Benzimidazole and its derivatives are known to exhibit prototropic tautomerism, typically involving the migration of a proton between the N1 and N3 atoms of the imidazole (B134444) ring. nih.govencyclopedia.pub This results in a dynamic equilibrium between two tautomeric forms. The biological activity and chemical reactivity of benzimidazoles are often linked to this tautomeric equilibrium, as each tautomer can have a different binding affinity for biological targets. encyclopedia.pubresearchgate.net

For this compound, computational methods can be used to calculate the relative energies and thermodynamic stabilities of the possible tautomers. By comparing the total energies (including zero-point vibrational energy corrections) of the optimized geometries of each tautomer, one can predict the predominant form in the gas phase or in solution (with the inclusion of solvent models). nih.gov Studies on similar systems have shown that the relative stability of tautomers can be significantly influenced by substituents and the surrounding environment. mdpi.com

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. While the benzimidazole core is aromatic, the degree of aromaticity can be quantified using various computed indices. For example, the Harmonic Oscillator Model of Aromaticity (HOMA) index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system.

Electron delocalization can be further investigated using Natural Bond Orbital (NBO) analysis. NBO analysis examines the interactions between filled and vacant orbitals, providing a quantitative measure of delocalization and hyperconjugative interactions. nih.govmdpi.com For this compound, these calculations would reveal how the fluorine and N-oxide substituents modulate the π-electron system of the fused rings.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Comparing calculated spectra with experimental data serves as a powerful method for structural confirmation. asianpubs.orgencyclopedia.pub

NMR Chemical Shifts: Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net These calculations are invaluable for assigning experimental signals, especially for complex molecules or for distinguishing between different isomers and tautomers. nih.govresearchgate.net A strong correlation between calculated and experimental shifts confirms the proposed structure. asianpubs.org

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra involves calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and torsional motions. DFT calculations can predict these frequencies, which, after applying a scaling factor to account for anharmonicity and method limitations, typically show good agreement with experimental IR and Raman spectra. nih.gov This allows for the detailed assignment of spectral bands to specific vibrational modes.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum. nih.govnih.gov This analysis helps to understand the electronic transitions, such as n→π* or π→π*, within the molecule.

Reaction Pathway Modeling and Transition State Analysis

The study of reaction pathways and the analysis of transition states are fundamental to understanding the chemical reactivity and synthesis of novel compounds like this compound. For related benzimidazole derivatives, density functional theory (DFT) calculations are a common tool to elucidate reaction mechanisms.

Reaction Pathway Modeling: Reaction pathway modeling for benzimidazole synthesis, such as the reaction between an o-phenylenediamine (B120857) derivative and an aldehyde, involves mapping the potential energy surface of the reaction. This process identifies the most energetically favorable route from reactants to products. For instance, a proposed mechanism for the formation of a benzimidazole ring involves the nucleophilic attack of an amine group on the aldehyde's carbon atom, followed by the loss of a water molecule and subsequent aromatization to form the stable benzimidazole ring. Computational models can calculate the energy of reactants, intermediates, transition states, and products to construct a detailed energy profile for this pathway.

Transition State Analysis: Transition state theory is employed to locate the highest energy point along the reaction coordinate, known as the transition state. The geometry and energy of this transient species are critical for determining the reaction's activation energy and, consequently, its rate. For benzimidazole derivatives, computational methods are used to optimize the geometry of the transition state and perform frequency calculations to confirm that it represents a true saddle point on the potential energy surface (i.e., having one imaginary frequency).

Table 1: Hypothetical Energy Profile Data for a Benzimidazole Formation Reaction (Note: This table is illustrative and not based on actual reported data for this compound)

Species Relative Energy (kcal/mol)
Reactants 0.0
Intermediate 1 -5.2
Transition State 1 +15.8
Intermediate 2 -12.4
Transition State 2 +8.1

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. These simulations are particularly valuable for understanding how a compound like this compound might behave in a biological system.

Dynamic Behavior: MD simulations of benzimidazole derivatives often involve placing the molecule in a simulated environment, such as a water box, and calculating the forces between atoms to model their motion. These simulations can reveal the conformational flexibility of the molecule, including the rotation of substituent groups and the puckering of rings. The stability of the molecule's structure and its various conformations can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation.

Intermolecular Interactions: A key application of MD simulations is to study the interactions between a ligand and a protein target. For benzimidazole-based compounds, simulations are used to analyze the stability of the ligand within the protein's active site and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. By observing the interactions throughout the simulation, researchers can understand the dynamic nature of the binding mode and the role of specific residues in stabilizing the ligand-protein complex. For example, simulations of benzimidazole-thiadiazole hybrids with the enzyme 14-α demethylase have shown the stability of these compounds in the active site.

Table 2: Representative Intermolecular Interactions for a Benzimidazole Derivative in a Protein Active Site (Note: This table is illustrative and not based on actual reported data for this compound)

Interaction Type Interacting Residue Distance (Å) Occupancy (%)
Hydrogen Bond TYR 234 2.8 85.2
Hydrogen Bond SER 112 3.1 65.7
Hydrophobic LEU 345 3.5 92.1

Solvent Effects and Implicit/Explicit Solvation Models

The solvent environment can significantly influence the structure, reactivity, and properties of a molecule. Computational models can account for these effects using either implicit or explicit solvation models.

Implicit Solvation Models: Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate the effect of the solvent on the electronic structure and geometry of a molecule. For benzimidazole derivatives, implicit models can be used to predict how properties like UV-Vis absorption spectra and molecular orbital energies might change in different solvents.

Explicit Solvation Models: Explicit solvation models treat the solvent molecules individually. In this approach, the solute is placed in a box of solvent molecules (e.g., water), and the interactions between all molecules are calculated. This method is more computationally intensive but provides a more detailed and accurate picture of the solute-solvent interactions, including the formation of specific hydrogen bonds and the structure of the solvent shell around the solute. MD simulations inherently use an explicit solvation model. The choice between implicit and explicit models depends on the specific research question and the available computational resources.

Chemical Reactivity and Transformation Pathways of 5,7 Difluoro 1h Benzimidazole 3 Oxide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 5,7-Difluoro-1H-Benzimidazole 3-Oxide is significantly deactivated towards electrophilic aromatic substitution (EAS). This reduced reactivity is a cumulative result of the strong electron-withdrawing inductive effects (-I) of the two fluorine atoms and the fused imidazole (B134444) N-oxide moiety.

The directing effects on these positions are summarized below:

PositionEffect of C5-FluoroEffect of C7-FluoroOverall Expectation
C4 Ortho (directing)Meta (deactivating)Less favored due to competing meta-deactivation and potential steric hindrance.
C6 Para (directing)Ortho (directing)More favored position due to the strong para-directing influence of the C5-fluoro and ortho-directing of C7-fluoro.

Nucleophilic Attack and Ring Transformation Reactions

In contrast to its deactivation towards electrophiles, the this compound ring system is activated for nucleophilic attack. The N-oxide group enhances the electrophilicity of the imidazole ring, particularly at the C2 position. mdpi.com This effect is further amplified by the electron-withdrawing fluorine atoms on the benzene ring.

Nucleophilic attack can lead to a variety of transformations:

Attack at C2: This is the most probable site for nucleophilic attack. Strong nucleophiles can add to the C2 position, leading to intermediates that can subsequently undergo ring-opening. For instance, benzylation of benzimidazole (B57391) under certain conditions has been observed to yield ring-opened products. researchgate.net Reactions with acetylenecarboxylates have also been shown to result in ring opening and rearrangement in related benzimidazole N-oxide systems. acs.org

Ring Transformations: The reaction of benzimidazole N-oxides with various reagents can lead to the formation of different heterocyclic systems. For example, rearrangements of quinoxaline N-oxides, which are structurally related, can yield benzimidazoles, indicating the susceptibility of such N-oxide systems to molecular reorganization upon nucleophilic attack. rsc.org

Table 1: Representative Nucleophilic Reactions on Benzimidazole N-Oxide Analogs Data inferred from reactions on analogous, non-fluorinated, or otherwise substituted benzimidazole N-oxides.

Nucleophile/Reagent Product Type Reference Reaction
Acetylenedicarboxylates Ring-opened adducts Reaction of 1,2-dimethylbenzimidazole 3-oxide with acetylenecarboxylates. acs.org
Benzyl Halide Ring-opened products Benzylation of benzimidazole leading to 2-benzylamino-N-benzyl-N-ethoxycarbonylphenylcarbonylaniline. researchgate.net
Hydrazine Ring contraction Hydrazinolysis of quinoxalin-2(1H)-one (a related N-heterocycle) can lead to benzimidazole derivatives. rsc.org

N-Oxide Specific Reactions: Deoxygenation, Oxygen Transfer, and Rearrangements

The N-oxide functional group is the most reactive site in the molecule and can undergo several characteristic reactions.

Deoxygenation: The most straightforward reaction of the N-oxide is its reduction to the parent benzimidazole. This deoxygenation can be accomplished with a variety of reagents. Conventional methods often employ trivalent phosphorus compounds like PCl₃ or PPh₃. mdpi.com Catalytic hydrogenation (e.g., H₂/Pd) is also an effective method. These reactions would convert this compound into 5,7-Difluoro-1H-benzimidazole.

Oxygen Transfer: While heteroaromatic N-oxides can function as oxygen transfer agents, this reactivity is less commonly exploited for benzimidazole N-oxides compared to others like pyridine N-oxides.

Rearrangements: Benzimidazole N-oxides can undergo both thermal and photochemical rearrangements. Irradiation with UV light, for example, can induce rearrangement to O-2-nitrophenylhydroxylamine derivatives. researchgate.net In some cases, thermal rearrangement of imidazole N-oxides can lead to the formation of imidazol-2-one products. nih.gov

Reactions Involving the Fluorine Substituents

The fluorine atoms at the C5 and C7 positions are relatively unreactive but can be displaced under the conditions of nucleophilic aromatic substitution (SNAr). The viability of an SNAr reaction depends on the activation provided by electron-withdrawing groups and the strength of the incoming nucleophile. The fused, positively charged imidazolium ring (in its N-oxide form) provides significant activation for such a displacement.

Strong nucleophiles, such as sodium methoxide or ammonia, in conjunction with high temperatures, could potentially displace one of the fluorine atoms. The regioselectivity of such a reaction would be determined by the relative stability of the intermediate Meisenheimer complex.

Photochemical and Thermochemical Transformations

The benzimidazole N-oxide scaffold is known to be photoactive. conicet.gov.ar Irradiation with UV light can provide the energy needed to overcome activation barriers for molecular rearrangements that are not accessible under thermal conditions.

Photochemical Reactions: Analogous to other N-oxides, UV irradiation of this compound could lead to ring contraction or rearrangement. researchgate.net Photolysis of related quinoxalin-2-ylcarbamate N-oxides has been shown to produce benzimidazol-2-ylcarbamates. rsc.org Furthermore, benzimidazoles themselves can undergo photochemical ring-opening to form isocyano-containing products upon UV irradiation in an inert matrix. acs.org

Thermochemical Transformations: High temperatures can induce transformations, often leading to the most thermodynamically stable isomers. For example, the thermolysis of 2-azidoquinoxaline 1-oxide results in a ring contraction to form 2-cyano-1-hydroxybenzimidazole. rsc.org It is plausible that heating this compound could induce rearrangements or, under harsh conditions, decomposition.

Stability and Degradation Pathways in Different Chemical Environments

The stability of this compound is dependent on the pH of its environment.

Acidic Conditions: The N-oxide oxygen and the N1 nitrogen are both basic sites that can be protonated in acidic media. The specific pKa values are not documented, but based on related benzimidazole compounds, protonation would occur readily in moderately to strongly acidic solutions. researchgate.netscielo.org.mx The protonated species would be highly activated towards nucleophilic attack, potentially leading to degradation via hydrolysis if a nucleophile like water is present.

Basic Conditions: The N-H proton at the N1 position is acidic and can be removed by a sufficiently strong base. mdpi.com The presence of two electron-withdrawing fluorine atoms would increase the acidity of this proton compared to an unsubstituted benzimidazole N-oxide. The resulting anion is resonance-stabilized. The compound is expected to be generally stable in mild base, but strong bases at elevated temperatures could initiate nucleophilic attack and degradation. Studies on related derivatives have shown stability in dilute aqueous solutions over extended periods. scielo.org.mx

Catalytic Transformations and Mediated Reactions

Modern catalytic methods offer pathways for the selective functionalization of heterocyclic compounds, and this compound is a potential substrate for such transformations. The N-oxide group is particularly useful as a directing group for C-H activation.

Palladium-Catalyzed C-H Functionalization: A well-established strategy for the functionalization of heteroaromatic N-oxides involves palladium-catalyzed C-H activation, typically at the C2 position. rsc.orgrsc.org This approach allows for the formation of C-C or C-N bonds by coupling the benzimidazole core with various partners like aryl halides, boronic acids, or other heterocycles. researchgate.netresearchgate.netfu-berlin.de This method would provide a direct route to 2-substituted-5,7-difluorobenzimidazole N-oxides, which could then be deoxygenated to access the corresponding benzimidazoles.

Table 2: Examples of Palladium-Catalyzed C-H Functionalization of Heteroaromatic N-Oxides

N-Oxide Substrate Coupling Partner Catalyst/Conditions Product Type Reference
Pyridine N-oxide Indole Pd(OAc)₂, Ag₂CO₃, DMF, 135 °C 2-(Indolyl)pyridine researchgate.net
Pyridine N-oxide 1-Benzyl-1,2,3-triazole Pd(OAc)₂, Ag₂CO₃ 2-(Triazolyl)pyridine N-oxide rsc.org
Pyridine N-oxide Potassium aryltrifluoroborate Pd(OAc)₂, Ag₂O, TBAI, 1,4-dioxane, 90 °C 2-Arylpyridine N-oxide rsc.org

These catalytic methods represent a powerful tool for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a diverse range of derivatives.

Exploration of Chemical Applications Non Biological/non Clinical of 5,7 Difluoro 1h Benzimidazole 3 Oxide

Ligand Design in Coordination Chemistry

The benzimidazole (B57391) N-oxide framework is a versatile platform for ligand design. The N-oxide group can function as a potent electron donor (a 'push' component) while the benzimidazole ring system can act as an electron acceptor (a 'pull' component), creating a push-pull system. researchgate.netresearchgate.net This electronic arrangement is highly valuable in the construction of ligands for metal complexes. The presence of difluoro substitution at the 5- and 7-positions is expected to significantly modify the electron density of the aromatic system, thereby influencing the ligand's field strength, the stability of the resulting metal complexes, and their subsequent reactivity.

Metal Chelation Studies and Complex Formation

While specific metal chelation studies involving 5,7-Difluoro-1H-Benzimidazole 3-Oxide are not extensively documented in publicly available literature, the broader families of fluorinated benzimidazoles and benzimidazole N-oxides have demonstrated significant potential in forming stable coordination complexes.

Research on related fluorinated benzimidazole-substituted nitronyl nitroxides has shown successful synthesis of manganese(II) complexes. mdpi.com These complexes form layered polymeric structures where the metal ions are bridged by the radical ligands. mdpi.com The magnetic properties of these materials were found to be highly sensitive to the number and placement of fluorine atoms on the benzimidazole ring, indicating that fluorine substitution directly impacts the electronic communication between the metal centers. mdpi.com Similarly, fluorinated N-heterocyclic carbene (NHC) ligands derived from benzimidazoles have been used to create silver(I) complexes. acs.org

The N-oxide functional group itself is a well-established coordination site for metal ions. researchgate.net It can participate in the formation of various coordination compounds, and its presence can enhance the solubility of the resulting complexes in polar solvents. researchgate.net The tautomeric equilibrium between the N-oxide form and the N-hydroxy form, which can be solvent-dependent, adds another layer of complexity and potential for designing switchable ligand systems. jst.go.jpthieme-connect.de For this compound, the combination of the N-oxide and the imidazole (B134444) nitrogen atoms provides bidentate chelation possibilities, which are fundamental to forming stable metal complexes.

Table 1: Examples of Metal Complexes with Related Benzimidazole Ligands

Ligand Family Metal Ion Resulting Complex Type Key Finding Reference
Fluorinated Benzimidazole Nitronyl Nitroxides Manganese(II) 2D Polymeric Framework Fluorine position affects magnetic properties. mdpi.com
Fluorinated Benzimidazole-based NHCs Silver(I) Mononuclear Complexes Fluorine moieties can improve desired properties. acs.org

Application in Homogeneous and Heterogeneous Catalysis

The application of this compound in catalysis is an emerging area of interest, largely inferred from the known reactivity of related heterocyclic N-oxides and benzimidazole systems. Heterocyclic N-oxides are recognized for their broad versatility in catalysis. researchgate.net They can act as organocatalysts or as ligands that modify the activity and selectivity of metal-based catalysts.

One potential application lies in oxidation reactions, where the N-oxide can function as an oxygen transfer agent. In catalysis, benzimidazole derivatives have been supported on nanomaterials, such as reduced graphene oxide, to create efficient heterogeneous catalysts for processes like acceptorless dehydrogenative coupling (ADC). researchgate.net While this involves the synthesis of benzimidazoles rather than their use as a catalyst, it highlights the robustness of the benzimidazole core in catalytic systems.

Furthermore, benzimidazole N-oxides participate in 1,3-dipolar cycloaddition reactions, which is a powerful tool for constructing complex heterocyclic systems. chim.it While this is a stoichiometric reaction, the principles can be extended to catalytic cycles. The electronic tuning provided by the difluoro substituents in this compound could be harnessed to control the reactivity and selectivity of such transformations, or to stabilize catalytic intermediates in metal-catalyzed processes.

Materials Science and Advanced Functional Materials

In materials science, the focus is on how molecular structure dictates macroscopic properties. The rigid structure of the benzimidazole core, combined with the electronic influence of fluorine atoms and the polar N-oxide group, makes this compound a promising building block for advanced functional materials.

Organic Electronics and Optoelectronic Devices

Fluorinated benzimidazoles are increasingly being incorporated into conjugated polymers for optoelectronic applications. cut.ac.cy The introduction of fluorine, the most electronegative element, is a well-established strategy to lower and stabilize the HOMO and LUMO energy levels of organic semiconductors. cut.ac.cy This tuning of frontier molecular orbitals is critical for improving charge injection/extraction and enhancing the stability of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Studies on copolymers incorporating pentafluorophenyl-substituted benzimidazole and fluorene (B118485) units have demonstrated their potential for optoelectronic applications. cut.ac.cy These materials can exhibit efficient photoluminescence quenching when blended with fullerene derivatives, a key process for OPVs. cut.ac.cy More recently, fluorinated benzimidazole-based conjugated polymers have been explored for use in high-performance ternary memory devices, showcasing their potential in next-generation data storage. bohrium.comresearchgate.net The difluoromethyl-substituted benzimidazole has also been used as a building block for dyes in dye-sensitizing solar cells (DSSCs), where it can coordinate to metal centers and help slow charge recombination. ossila.com Although direct studies on this compound are scarce, its structural features suggest it could serve as a valuable component or host material in various electronic and optoelectronic devices.

Supramolecular Chemistry and Self-Assembly (e.g., Crystal Engineering)

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures with desired properties. The this compound molecule possesses several features that are highly attractive for supramolecular assembly.

Research has shown that the number and arrangement of fluorine atoms in benzimidazole derivatives profoundly influence their crystal packing through the formation of intermolecular hydrogen bonds and other weak interactions. mdpi.com The presence of fluorine can lead to the formation of C–F…π interactions, which compete with and complement traditional hydrogen bonds (N–H…O, O–H…N), ultimately affecting the dimensionality of the resulting supramolecular structure. mdpi.com

Furthermore, π–π stacking interactions are significant in the assembly of fluorinated benzimidazoles. For instance, N-perfluoroarylbenzimidazoles have been shown to crystallize in polar space groups due to specific π–π stacking arrangements, which is a key goal in the design of nonlinear optical materials. researchgate.net The N-oxide group adds a strong hydrogen bond acceptor site, which can direct the formation of robust supramolecular chains or networks. acs.org The combination of these directional interactions—hydrogen bonding, C–F…π interactions, and π–π stacking—makes this compound an excellent candidate for designing complex and functional crystalline materials.

Polymer Chemistry and Polymer-Supported Systems

The integration of fluorinated benzimidazole units into polymer backbones is a promising strategy for creating advanced functional polymers. As a monomer, a suitably functionalized derivative of this compound could be copolymerized with other aromatic units to produce materials with tailored properties.

For example, a copolymer containing a pentafluorophenyl-substituted benzimidazole and fluorene was synthesized via a Suzuki coupling reaction. cut.ac.cy This demonstrates the feasibility of incorporating such fluorinated heterocyclic units into conjugated polymer chains. These polymers are of interest for applications in organic electronics, as discussed previously. cut.ac.cyresearchgate.net The presence of the polar N-oxide group could further be exploited to enhance inter-chain interactions or to act as a coordination site for cross-linking or doping, thereby modifying the polymer's morphology and charge transport properties. The improved solubility often conferred by N-oxide moieties could also be advantageous for the solution-based processing of these polymers into thin films for devices. researchgate.netresearchgate.net

Analytical Chemistry Applications (e.g., Chemosensors, Fluorescent Probes)

The benzimidazole scaffold is a well-established fluorophore, and its derivatives are extensively utilized in the development of chemosensors for detecting various ions and molecules. researchgate.net The introduction of fluorine atoms and an N-oxide group, as seen in this compound, can further enhance these properties.

Design of Ion and Molecular Recognition Reagents

The design of effective ion and molecular recognition reagents hinges on the principles of selective binding and signal transduction. The benzimidazole nucleus, with its electron-rich nitrogen atoms, provides an excellent platform for coordinating with metal ions. researchgate.net The strategic placement of fluorine atoms on the benzene (B151609) ring, as in the 5 and 7 positions, can modulate the electronic properties of the benzimidazole system, influencing its binding affinity and selectivity towards specific ions.

Furthermore, the N-oxide group introduces a highly polar and zwitterionic character to the molecule, enhancing its water solubility and ability to form hydrogen bonds. rsc.org This is a crucial feature for developing sensors that can operate in aqueous environments. Research on related benzimidazole derivatives has demonstrated their efficacy in the selective recognition of a wide range of ions, including but not limited to Fe²⁺, Co²⁺, Cu²⁺, Zn²⁺, and various anions like fluoride (B91410) (F⁻) and cyanide (CN⁻). researchgate.netiaea.orgmdpi.comnih.gov For instance, a benzimidazole-based probe has been shown to selectively detect Fe²⁺ ions, which is significant for monitoring this ion in various media. iaea.org Similarly, other derivatives have been designed for the selective recognition of chloride ions. rsc.orgresearchgate.net

The design of these reagents often involves incorporating specific chelating groups into the benzimidazole structure to achieve high selectivity for the target analyte. The 5,7-difluoro substitution pattern could potentially fine-tune the electronic and steric environment of the binding pocket, leading to enhanced recognition capabilities.

Development of Fluorescent and Chromogenic Probes

The development of fluorescent and chromogenic probes is a direct application of ion and molecular recognition. Upon binding to a target analyte, these probes exhibit a change in their optical properties, such as fluorescence intensity or color, allowing for qualitative and quantitative detection. The benzimidazole core is inherently fluorescent, and modifications to its structure can lead to the development of highly sensitive probes. researchgate.net

The N-oxide moiety is particularly interesting in the context of "turn-on" fluorescent probes. rsc.orgscilit.com In its native state, the N-oxide can quench the fluorescence of the molecule. However, upon reaction with a specific analyte, the N-O bond can be cleaved, leading to a significant increase in fluorescence intensity. rsc.org This mechanism allows for the detection of analytes at very low concentrations. rsc.org

Fluorine substitution can also play a role in the photophysical properties of the probe. The electron-withdrawing nature of fluorine atoms can influence the intramolecular charge transfer (ICT) processes within the molecule, which are often responsible for the observed changes in fluorescence. rsc.org Research on bisimidazole derivatives has shown that the introduction of electron-withdrawing groups can improve the performance of fluoride ion detection. nih.gov

Below is a table summarizing the performance of various benzimidazole-based fluorescent probes for the detection of different ions, illustrating the potential of this class of compounds in analytical chemistry.

Probe Type Target Ion Detection Limit Key Features
Pyridinyl-benzoimidazole DerivativeFe²⁺Not specifiedHigh selectivity in the presence of competing ions. iaea.org
Benzimidazole-based Schiff baseCu²⁺24.4 ± 0.5 nM"Off-On" fluorescence response. researchgate.net
Benzimidazole-based Schiff baseZn²⁺2.18 ± 0.1 nM"Off-On" fluorescence response. researchgate.net
Bisimidazole DerivativeF⁻9.12 x 10⁻⁷ MEnhanced sensitivity due to charge transfer. nih.gov
Ruthenium(III) complex with benzimidazole ligandCl⁻5 µMSelective recognition in aqueous media. rsc.orgresearchgate.net

Agrochemical and Crop Protection Research (Chemical Aspects)

The benzimidazole scaffold is a cornerstone in the development of various agrochemicals, particularly fungicides and insecticides. researchgate.net The unique chemical properties of this heterocyclic system allow for diverse modifications to optimize activity against specific pests and pathogens.

Design of Novel Chemical Scaffolds for Pest/Pathogen Control

The design of new and effective pesticides is a continuous effort to overcome resistance and improve safety profiles. Benzimidazole derivatives have been a fertile ground for this research, with numerous patents and studies detailing their insecticidal and acaricidal properties. google.comresearchgate.net The N-oxide functionality is also a known feature in compounds with pesticidal activity, suggesting that this compound could serve as a valuable lead structure. wipo.int

The development of novel chemical scaffolds often involves the strategic combination of different pharmacophores. The benzimidazole N-oxide core can be functionalized with various substituents to enhance its efficacy and spectrum of activity. For instance, research has shown that combining a benzimidazole moiety with other heterocyclic systems can lead to potent fungicidal and insecticidal agents. The introduction of fluorine atoms is a common strategy in agrochemical design to improve metabolic stability and biological activity.

Structure-Chemical Property Relationships in Agrochemicals

Understanding the relationship between a molecule's structure and its chemical properties is fundamental to designing effective agrochemicals. In the context of benzimidazole derivatives, the nature and position of substituents on the benzimidazole ring significantly influence their biological activity. nih.gov

Research on other fluorinated benzimidazole derivatives has provided insights into these structure-property relationships. For example, a study on fluorinated benzimidazole-substituted nitronyl nitroxides demonstrated that the introduction of fluorine atoms enhances the acidity of the compounds by several orders of magnitude. nih.gov This alteration of chemical properties can have a profound impact on the compound's mode of action and efficacy as an agrochemical.

The table below presents findings from studies on benzimidazole derivatives, highlighting how structural modifications influence their activity.

Compound Class Structural Modification Observed Effect on Properties/Activity
Fluorinated Benzimidazole-Substituted Nitronyl NitroxidesIntroduction of fluorine atomsEnhanced acidity by more than 5 orders of magnitude. nih.gov
Benzotriazine di-N-oxidesIncreasing electron affinity (E1/2)Positive correlation with hypoxic cytotoxicity. nih.gov
Diflapolin Derivatives with Benzimidazole SubunitN-Boc substitution on benzimidazoleHigher inhibitory potency against sEH. nih.gov
2-(2'-pyridyl) benzimidazole derivativesQuaternization with phenacyl halidesResulted in novel derivatives with potential analgesic activity, indicating the tunability of the core structure. researchgate.net

Derivatives, Analogues, and Structure Property Relationships for the 5,7 Difluoro 1h Benzimidazole 3 Oxide Scaffold

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted analogues of 5,7-Difluoro-1H-Benzimidazole 3-Oxide would likely follow established multistep protocols for benzimidazole (B57391) N-oxides. nih.govresearchgate.net A general approach involves the initial synthesis of a substituted 2-nitroaniline, which is then subjected to reduction to form the corresponding o-phenylenediamine (B120857). This intermediate can then be condensed with various reagents to build the imidazole (B134444) ring.

A plausible synthetic pathway would begin with a suitably substituted 4,6-difluoro-o-phenylenediamine. Condensation of this diamine with aldehydes or carboxylic acids (or their derivatives) in the presence of an acid or an oxidizing agent like sodium metabisulfite (B1197395) yields the 2-substituted-5,7-difluorobenzimidazole. nih.gov Subsequent oxidation of the imidazole nitrogen atom, typically using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, would furnish the desired this compound analogue.

The characterization of these novel analogues would rely on a suite of spectroscopic and analytical techniques. journalirjpac.com

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the structure, with ¹⁹F NMR being particularly crucial for verifying the integrity and chemical environment of the fluorine substituents.

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups, such as the N-H stretch of the imidazole ring and the characteristic N-O stretch of the N-oxide group. jocpr.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compounds. journalirjpac.com

Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen, providing further evidence of the compound's purity and identity. journalirjpac.com

Table 1: Potential Substituted Analogues of this compound This table is illustrative and based on common substitution patterns in benzimidazole chemistry.

Substituent at C-2 Compound Name Potential Synthetic Precursor (Aldehyde)
-H This compound Formaldehyde
-CH₃ 2-Methyl-5,7-difluoro-1H-benzimidazole 3-oxide Acetaldehyde
-C₆H₅ 2-Phenyl-5,7-difluoro-1H-benzimidazole 3-oxide Benzaldehyde
-C₅H₄N (pyridin-4-yl) 5,7-Difluoro-2-(pyridin-4-yl)-1H-benzimidazole 3-oxide Isonicotinaldehyde
-CF₃ 5,7-Difluoro-2-(trifluoromethyl)-1H-benzimidazole 3-oxide Trifluoroacetic acid (via condensation)

Systematic Chemical Modification and its Impact on Electronic and Structural Properties

Systematic modification of the this compound scaffold, particularly at the C-2 position, is expected to significantly influence its electronic and structural properties. The baseline properties are dictated by the two strongly electron-withdrawing fluorine atoms and the dual-nature N-oxide group, which exhibits both inductive electron withdrawal and resonance electron donation.

Electronic Properties: The introduction of fluorine atoms into the benzene (B151609) ring is known to dramatically increase the acidity of the N-H proton in the imidazole ring, potentially by several orders of magnitude. researchgate.net This is due to the powerful inductive effect of fluorine, which stabilizes the resulting benzimidazolide (B1237168) anion. The N-oxide moiety further contributes to the electronic landscape, influencing the electron density across the heterocyclic system. researchgate.net

The nature of the substituent at the C-2 position would further modulate these electronics:

Electron-Donating Groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) would increase the electron density on the benzimidazole ring system, potentially decreasing the acidity of the N-H proton compared to the unsubstituted analogue.

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) would work in concert with the fluorine atoms to further decrease electron density, increasing N-H acidity and raising the redox potential of the molecule. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their experimentally measured properties. For the this compound scaffold, a QSPR study would be invaluable for predicting the properties of new analogues without the need for synthesis and testing.

While specific QSPR studies on this scaffold are not available, the methodology would follow established principles. ijpsr.com A QSPR model would be developed by first calculating a set of molecular descriptors for a series of synthesized analogues. These descriptors quantify various aspects of the molecular structure and can include:

Electronic Descriptors: Dipole moment, chemical potential (μ), HOMO/LUMO energies, and polarizability (α). scirp.orgscirp.org

Topological Descriptors: Parameters that describe molecular size, shape, and branching, such as the topological polar surface area (TPSA). ijpsr.com

Physicochemical Descriptors: Lipophilicity (logP), which describes the molecule's partitioning between oil and water. scirp.orgresearchgate.net

These calculated descriptors would then be correlated with an experimentally measured property (e.g., melting point, solubility, redox potential, or spectroscopic shifts) using statistical methods like multiple linear regression (MLR). ijpsr.com The resulting equation would constitute the QSPR model, allowing for the prediction of properties for yet-unsynthesized derivatives.

The electronic effects of substituents on the benzimidazole ring are directly observable in the compound's spectroscopic data, particularly NMR spectra. The chemical shifts of nuclei are sensitive to the local electronic environment.

Studies on other substituted benzimidazoles and aromatic systems show clear correlations between substituent type and NMR chemical shifts. capes.gov.brmdpi.com For the this compound scaffold, one would expect:

¹H and ¹³C NMR: The transmission of electronic effects from a substituent at C-2 to the rest of the molecule can be tracked by changes in the chemical shifts of the aromatic protons and carbons. capes.gov.br EWGs at C-2 would generally cause a downfield shift (higher ppm) for the remaining aromatic protons and carbons, while EDGs would cause an upfield shift (lower ppm).

¹⁹F NMR: The chemical shift of the fluorine atoms at C-5 and C-7 would be highly sensitive to changes in the electronic nature of the C-2 substituent. This would provide a direct probe into the electronic communication across the heterocyclic system.

Table 2: Predicted Substituent Effects on NMR Chemical Shifts (δ) for 2-Substituted-5,7-Difluoro-1H-Benzimidazole 3-Oxides This table presents a qualitative prediction based on established principles of substituent effects.

C-2 Substituent Type Expected Effect on ¹H/¹³C Chemical Shift (Aromatic Ring) Expected Effect on ¹⁹F Chemical Shift
-H Neutral Baseline Baseline
-OCH₃ EDG Upfield Shift (Shielding) Upfield Shift (Shielding)
-CH₃ Weak EDG Minor Upfield Shift Minor Upfield Shift
-Cl Weak EWG Minor Downfield Shift Minor Downfield Shift
-NO₂ Strong EWG Downfield Shift (Deshielding) Downfield Shift (Deshielding)
-CN Strong EWG Downfield Shift (Deshielding) Downfield Shift (Deshielding)

The substituents on the this compound scaffold directly govern its chemical reactivity and stability.

Reactivity:

Acidity/Basicity: As noted, the fluorine atoms significantly increase the acidity of the N-H proton. researchgate.net This also means the imidazole nitrogens are less basic and therefore less susceptible to protonation or alkylation compared to non-fluorinated analogues. The basicity can be further tuned by the C-2 substituent; EDGs would increase basicity while EWGs would decrease it further.

N-Oxide Reactivity: The N-oxide group is a versatile functional handle. It can undergo deoxygenation reactions to yield the parent benzimidazole. It can also participate in scirp.orgresearchgate.net-dipolar cycloaddition reactions, for instance with alkynes, providing a route to more complex fused heterocyclic systems. acs.org The electronic nature of the C-2 substituent would influence the electron density at the N-oxide and thus its reactivity in these transformations.

Aromatic Substitution: The strong deactivating effect of the two fluorine atoms makes the benzene portion of the molecule electron-deficient and thus less reactive towards electrophilic aromatic substitution. Conversely, it may become more susceptible to nucleophilic aromatic substitution, where a strong nucleophile could potentially displace a fluorine atom under harsh conditions.

Future Directions and Emerging Research Avenues for 5,7 Difluoro 1h Benzimidazole 3 Oxide Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing molecular design and discovery. arxiv.orgyoutube.com For 5,7-Difluoro-1H-Benzimidazole 3-Oxide, these computational tools offer an unprecedented opportunity to accelerate the exploration of its chemical space and to design novel derivatives with tailored properties.

Generative AI models can propose new molecular structures based on the this compound core that are predicted to have high efficacy for specific biological targets or desired material characteristics. youtube.com Machine learning algorithms can be trained on existing data from fluorinated heterocycles and N-oxides to predict a wide array of properties for virtual derivatives, thereby prioritizing synthetic efforts. nih.govnih.gov This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error discovery cycles. youtube.com Key areas for AI/ML integration include:

Property Prediction: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to forecast biological activity, toxicity, solubility, and electronic properties. nih.govyoutube.com

De Novo Design: Employing generative models to create novel benzimidazole (B57391) derivatives optimized for specific functions, such as enzyme inhibition or fluorescence. mdpi.comnih.gov

Reaction-Planning: Using AI to devise and optimize synthetic routes, predicting reaction outcomes and identifying the most efficient pathways to complex target molecules. youtube.com

Table 1: Potential AI/ML-Predicted Properties of this compound Derivatives

Predicted PropertyAI/ML Model TypePotential Application
Binding Affinity (IC₅₀/Kᵢ)Regression, Deep Neural NetworksDrug Discovery (e.g., kinase inhibitors, antiparasitics)
Absorption, Distribution, Metabolism, Excretion (ADME)Classification, RegressionPharmaceutical Development
Fluorescence Quantum YieldRandom Forest, Gradient BoostingBioimaging, Organic Electronics
Electron Affinity/Ionization PotentialDensity Functional Theory (DFT) informed MLMaterials Science (OLEDs, OPVs)
Regioselectivity of FunctionalizationClassification, Graph Neural NetworksSynthetic Chemistry Optimization

Exploration of Novel Reaction Pathways and Methodologies

While classical methods for benzimidazole synthesis are well-established, the future of this compound chemistry lies in the exploration of more efficient, sustainable, and versatile synthetic methodologies. The development of novel reaction pathways will be critical for accessing this core structure and its derivatives in a more streamlined fashion.

Future research should focus on:

C-H Activation/Functionalization: Direct C-H activation strategies represent a highly atom-economical approach to building molecular complexity. researchgate.net Exploring transition-metal-catalyzed C-H arylation, alkylation, or amination directly on the benzimidazole core, before or after N-oxidation, could provide rapid access to a diverse library of compounds.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to batch processing. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

Photocatalysis and Electrosynthesis: These methods provide alternative energy inputs for chemical transformations, often proceeding under mild conditions with unique selectivity. Their application could uncover novel cyclization or functionalization pathways that are inaccessible through traditional thermal methods. acs.org

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for constructing and modifying heterocyclic compounds. Engineering enzymes for the specific synthesis or modification of fluorinated benzimidazoles is a long-term but highly promising research avenue.

Table 2: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesPotential Challenges
Direct C-H FunctionalizationHigh atom economy, reduced number of synthetic steps. researchgate.netAchieving high regioselectivity, catalyst cost and sensitivity.
Flow ChemistryEnhanced safety, scalability, precise reaction control.Initial setup cost, potential for clogging with solids.
PhotocatalysisMild reaction conditions, access to unique reactive intermediates.Substrate scope limitations, requirement for specialized equipment.
1,3-Dipolar CycloadditionHigh stereochemical control, access to diverse heterocycles. nih.govAvailability of specific precursors, control of regioselectivity. researchgate.net

Advanced Functionalization Strategies for Diverse Applications

The this compound scaffold is rich in sites for further chemical modification. The N-oxide group, the C2 position of the imidazole (B134444) ring, and the remaining C-H positions on the benzene (B151609) ring are all potential targets for functionalization. Advanced strategies will focus on leveraging these sites to create molecules with highly specialized functions.

Key functionalization strategies for future exploration include:

N-Oxide Group as a Directing Group and Reaction Handle: The N-oxide moiety is not just a modulator of electronic properties but also a reactive center. It can facilitate electrophilic substitution on the benzene ring or undergo deoxygenation. Reactions with acylating agents, such as tosyl chloride, can lead to rearrangements and the formation of benzimidazolone derivatives. rsc.org

Functionalization at the C2-Position: The C2 position of the benzimidazole ring is readily functionalized. This can be achieved through various methods, including condensation reactions or metal-catalyzed cross-coupling, to introduce a wide range of substituents that can tune the molecule's biological or material properties. rsc.orgacs.org

Late-Stage Fluorination: While the parent compound is already difluorinated, the development of late-stage fluorination techniques could allow for the introduction of additional fluorine atoms or fluoroalkyl groups at specific positions, providing a powerful tool for fine-tuning molecular properties.

Table 3: Advanced Functionalization Strategies and Potential Applications

Functionalization SiteReagent/MethodologyResulting StructurePotential Application
N-Oxide GroupPhotolysis, Acylating Agents (e.g., Tosyl Chloride) rsc.orgBenzimidazolonesBiologically active agents
Benzene RingAcid Chloride + Nucleophiles (e.g., CN⁻, SCN⁻) rsc.orgSubstituted Benzimidazole N-OxidesProbes, Material precursors
C2-PositionCross-Coupling Reactions (e.g., Suzuki, Sonogashira) researchgate.netC2-Aryl/Alkynyl BenzimidazolesOrganic electronics, medicinal chemistry
N1-PositionAlkylation, ArylationN-Substituted BenzimidazolesModulating solubility and biological targets

Challenges and Opportunities in Fluorinated Heterocyclic N-Oxide Chemistry

The field of fluorinated heterocyclic N-oxides, while rich with promise, is not without its challenges. Overcoming these hurdles will be key to unlocking the opportunities presented by molecules like this compound.

Challenges:

Synthetic Complexity: The synthesis of specifically substituted fluorinated heterocycles can be challenging, often requiring multi-step sequences and dealing with issues of regioselectivity. researchgate.netnih.gov The introduction of the N-oxide adds another layer of complexity, as the reaction conditions must be compatible with both the fluorinated ring and the N-oxide moiety.

Reactivity and Stability: The N-O bond can be labile under certain conditions (e.g., reductive or photochemical), which can be a challenge for synthesis and purification but also an opportunity for designing pro-drugs or photo-responsive materials. bohrium.comrsc.org

Characterization: The presence of fluorine can complicate NMR analysis due to C-F and H-F coupling, requiring more advanced spectroscopic techniques for unambiguous structure elucidation.

Opportunities:

Enhanced Biological Activity: Fluorine substitution is a well-established strategy for improving the efficacy of pharmaceuticals by enhancing properties like metabolic stability and cell permeability. numberanalytics.commdpi.com The combination with the N-oxide group, which can act as a hydrogen bond acceptor or a precursor to a bioactive metabolite, offers a synergistic approach to drug design. nih.gov

Novel Materials Science Applications: The strong electron-withdrawing nature of fluorine atoms, coupled with the electronic effects of the N-oxide group, can lead to materials with unique photophysical properties. bohrium.com This opens up possibilities for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. numberanalytics.com

Probing Molecular Interactions: The ¹⁹F nucleus is an excellent NMR probe. Incorporating this compound derivatives into biological systems could allow for the use of ¹⁹F NMR to study drug-target interactions and cellular uptake. mdpi.com

Table 4: Summary of Challenges and Opportunities

CategoryDescription
Challenges - Regiocontrol: Achieving selective functionalization at the desired position. nih.gov - N-O Bond Stability: Managing the reactivity of the N-oxide during synthesis and application. rsc.org - Analytical Complexity: Addressing the complexities of NMR and mass spectrometry for fluorinated compounds.
Opportunities - Synergistic Drug Design: Combining the benefits of fluorination and the N-oxide functionality for improved pharmacokinetics and pharmacodynamics. mdpi.comnih.gov - Advanced Materials: Creating novel fluorophores and electronic materials by tuning the molecule's electronic structure. numberanalytics.combohrium.com - ¹⁹F NMR/PET Imaging: Utilizing the fluorine atoms as labels for advanced diagnostic and research applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5,7-Difluoro-1H-Benzimidazole 3-Oxide with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature, stoichiometry, and solvent selection. For example, diazotization and azide coupling reactions (as in ) under controlled acidic conditions (HCl/MeOH) at 0°C can minimize side reactions. Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMSO) improves purity. Monitoring via HPLC or TLC (Rf < 0.3 in ethyl acetate/hexane) ensures intermediate stability . Orthogonal design (e.g., Taguchi methods) can optimize variables like reaction time and catalyst loading .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:

  • NMR : 19F^{19}\text{F} NMR (δ ≈ -120 to -140 ppm) identifies fluorine environments; 1H^{1}\text{H} NMR detects aromatic protons (δ 7.2–8.1 ppm) and N-oxide protons (δ 10–12 ppm).
  • X-ray crystallography : Resolves bond angles (e.g., C–N–O ~124.2°) and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • DFT calculations : Gaussian09 with B3LYP/6-311++G(d,p) basis set predicts electron density distribution and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .

Q. What experimental protocols ensure stability of this compound during storage and handling?

  • Methodological Answer : Stability tests under varying conditions (pH, humidity, light) are critical. Store in amber vials at -20°C under inert gas (Ar/N₂). Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring detect hydrolysis byproducts (e.g., defluorinated derivatives). Use chelating agents (EDTA) in buffers to prevent metal-catalyzed oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Systematic meta-analysis of datasets (e.g., IC₅₀ variability in enzyme assays) using ANOVA or mixed-effects models identifies confounding variables. For instance, differences in cell lines (HEK293 vs. HeLa) or assay conditions (pH, incubation time) may explain discrepancies. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What computational strategies predict the reactivity of this compound in catalytic or photochemical applications?

  • Methodological Answer : Combine molecular dynamics (MD) and QM/MM simulations to model solvent effects (e.g., polar vs. nonpolar environments). For photochemical studies, TD-DFT calculates excited-state properties (S₁ → T₁ intersystem crossing rates). CASSCF/NEVPT2 methods assess non-adiabatic transitions in UV-vis spectra .

Q. How do researchers design experiments to explore the environmental fate of this compound in aqueous systems?

  • Methodological Answer : Use factorial design (2³ DOE) to test variables: pH (4–10), temperature (25–50°C), and UV exposure. Monitor degradation kinetics via HPLC-UV and identify transformation products using HRMS. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) assess environmental risk. Compare results with QSAR models (EPI Suite) for fluorinated benzimidazoles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.